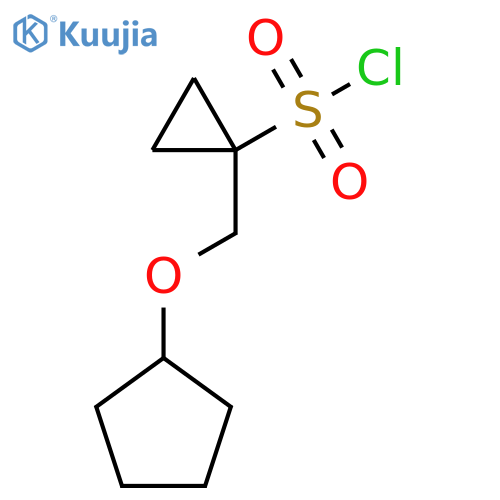

Cas no 2002865-11-2 (1-(cyclopentyloxy)methylcyclopropane-1-sulfonyl chloride)

1-(cyclopentyloxy)methylcyclopropane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1-(cyclopentyloxy)methylcyclopropane-1-sulfonyl chloride

- 2002865-11-2

- 1-[(cyclopentyloxy)methyl]cyclopropane-1-sulfonyl chloride

- EN300-1143297

-

- インチ: 1S/C9H15ClO3S/c10-14(11,12)9(5-6-9)7-13-8-3-1-2-4-8/h8H,1-7H2

- InChIKey: ICIHYXOFRYEOFB-UHFFFAOYSA-N

- ほほえんだ: ClS(C1(COC2CCCC2)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 238.0430432g/mol

- どういたいしつりょう: 238.0430432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 297

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 51.8Ų

1-(cyclopentyloxy)methylcyclopropane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1143297-2.5g |

1-[(cyclopentyloxy)methyl]cyclopropane-1-sulfonyl chloride |

2002865-11-2 | 95% | 2.5g |

$2631.0 | 2023-10-26 | |

| Enamine | EN300-1143297-0.25g |

1-[(cyclopentyloxy)methyl]cyclopropane-1-sulfonyl chloride |

2002865-11-2 | 95% | 0.25g |

$1235.0 | 2023-10-26 | |

| Enamine | EN300-1143297-10g |

1-[(cyclopentyloxy)methyl]cyclopropane-1-sulfonyl chloride |

2002865-11-2 | 95% | 10g |

$5774.0 | 2023-10-26 | |

| Enamine | EN300-1143297-1g |

1-[(cyclopentyloxy)methyl]cyclopropane-1-sulfonyl chloride |

2002865-11-2 | 95% | 1g |

$1343.0 | 2023-10-26 | |

| Enamine | EN300-1143297-0.1g |

1-[(cyclopentyloxy)methyl]cyclopropane-1-sulfonyl chloride |

2002865-11-2 | 95% | 0.1g |

$1183.0 | 2023-10-26 | |

| Enamine | EN300-1143297-0.5g |

1-[(cyclopentyloxy)methyl]cyclopropane-1-sulfonyl chloride |

2002865-11-2 | 95% | 0.5g |

$1289.0 | 2023-10-26 | |

| Enamine | EN300-1143297-5.0g |

1-[(cyclopentyloxy)methyl]cyclopropane-1-sulfonyl chloride |

2002865-11-2 | 5g |

$3977.0 | 2023-06-09 | ||

| Enamine | EN300-1143297-0.05g |

1-[(cyclopentyloxy)methyl]cyclopropane-1-sulfonyl chloride |

2002865-11-2 | 95% | 0.05g |

$1129.0 | 2023-10-26 | |

| Enamine | EN300-1143297-10.0g |

1-[(cyclopentyloxy)methyl]cyclopropane-1-sulfonyl chloride |

2002865-11-2 | 10g |

$5897.0 | 2023-06-09 | ||

| Enamine | EN300-1143297-1.0g |

1-[(cyclopentyloxy)methyl]cyclopropane-1-sulfonyl chloride |

2002865-11-2 | 1g |

$1371.0 | 2023-06-09 |

1-(cyclopentyloxy)methylcyclopropane-1-sulfonyl chloride 関連文献

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

1-(cyclopentyloxy)methylcyclopropane-1-sulfonyl chlorideに関する追加情報

Introduction to 1-(Cyclopentyloxy)methylcyclopropane-1-sulfonyl Chloride (CAS No: 2002865-11-2)

1-(Cyclopentyloxy)methylcyclopropane-1-sulfonyl chloride, with the CAS number 2002865-11-2, is a versatile and intriguing compound in the field of organic chemistry. This compound has garnered significant attention due to its unique structural features and potential applications in various industries, including pharmaceuticals, agrochemicals, and advanced materials. Its structure, comprising a cyclopentyl group attached to a cyclopropane ring through a sulfonyl chloride functional group, makes it a valuable building block for synthesizing complex molecules.

The sulfonyl chloride functional group in 1-(Cyclopentyloxy)methylcyclopropane-1-sulfonyl chloride is particularly reactive, enabling it to participate in a wide range of chemical transformations. Recent studies have highlighted its utility in forming stable sulfonamides and sulfonate esters, which are critical intermediates in drug discovery and polymer chemistry. The cyclopentyl group adds rigidity and stability to the molecule, enhancing its reactivity in certain reaction conditions.

One of the most notable advancements involving this compound is its application in the synthesis of bioactive molecules. Researchers have successfully utilized 1-(Cyclopentyloxy)methylcyclopropane-1-sulfonyl chloride as a key intermediate in the development of novel antibiotics and antiviral agents. Its ability to form robust carbon-sulfur bonds has been pivotal in creating compounds with enhanced pharmacokinetic profiles.

In the realm of materials science, this compound has shown promise as a precursor for high-performance polymers and coatings. The cyclopropane ring's strain energy contributes to the formation of cross-linked structures with exceptional thermal and mechanical properties. Recent breakthroughs have demonstrated its potential in creating self-healing materials, which can autonomously repair damage under specific conditions.

The synthesis of 1-(Cyclopentyloxy)methylcyclopropane-1-sulfonyl chloride has also been optimized through green chemistry approaches. By employing catalytic systems and solvent-free conditions, chemists have significantly reduced the environmental footprint of its production process. These advancements align with global efforts to promote sustainable chemical manufacturing practices.

In conclusion, 1-(Cyclopentyloxy)methylcyclopropane-1-sulfonyl chloride (CAS No: 2002865-11-2) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, reactivity, and versatility continue to drive innovation across diverse scientific disciplines. As research into this compound progresses, it is anticipated that new applications will emerge, further solidifying its role as an essential tool in contemporary chemical research.

2002865-11-2 (1-(cyclopentyloxy)methylcyclopropane-1-sulfonyl chloride) 関連製品

- 1805542-92-0(Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-iodopyridine-6-acetate)

- 2093164-42-0(tert-butyl N-3-(sulfamoylmethyl)phenylcarbamate)

- 3369-39-9(1-(1-Naphthyl)-1H-pyrrole-2,5-dione)

- 1404825-01-9(2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid)

- 944906-08-5(1,2,4-Oxadiazole-5-carboxaldehyde, 3-(4-fluorophenyl)-)

- 2034282-47-6(6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide)

- 2229375-38-4(tert-butyl N-{3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-fluorophenyl}carbamate)

- 21850-52-2(4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde)

- 2680805-22-3(benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate)

- 2229607-69-4(4-(2-methyl-2H-indazol-3-yl)butanal)